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Compound of Interest

Compound Name: 2-Methoxypyrimidine

CAS No.: 931-63-5

Cat. No.: B189612 Get Quote

Executive Summary
2-Methoxypyrimidine (CAS: 1628-89-3) represents a critical pharmacophore in medicinal

chemistry, serving as a precursor for sulfadoxine and various agrochemicals. Its structural

simplicity—a pyrimidine ring substituted at the 2-position with a methoxy group—belies the

complexity of its electronic environment.

This guide provides a definitive spectral analysis of 2-methoxypyrimidine. Unlike standard

database dumps, this document focuses on the causality of spectral features: why the nitrogen

atoms deshield specific protons, how symmetry dictates signal count, and how fragmentation

patterns validate structural integrity.

Part 1: Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the electronic architecture of the molecule.

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These electronegative

atoms create a significant dipole and induce strong anisotropy.

Symmetry: The molecule possesses a

plane of symmetry passing through the oxygen, C2, and C5 atoms.

Implication: This symmetry renders the protons at C4 and C6 chemically and magnetically

equivalent, simplifying the NMR splitting patterns.
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Diagram 1: Structural Logic Flow
The following diagram illustrates how structural features dictate the observed spectral signals.
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Caption: Logical flow from molecular geometry to predicted spectral output.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
Proton NMR ( H NMR)
Solvent: CDCl

(Chloroform-d) Frequency: 400 MHz (Standard)

The

H NMR spectrum is characterized by a distinct aromatic coupling pattern and a sharp aliphatic
singlet.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Mechanistic
Explanation

H-4, H-6 8.52 Doublet (d) 2H

Deshielded:

These

protons are

adjacent to

the

electronegati

ve ring

nitrogens

(alpha-

position),

stripping

electron

density and

shifting them

downfield.

H-5 6.91 Triplet (t) 1H

Shielded:

Located beta

to the

nitrogens,

this position

is relatively

electron-rich

compared to

H4/H6. It

couples to

both H4 and

H6.

-OCH 4.02 Singlet (s) 3H - Methoxy:

Typical

chemical shift

for a methoxy

group

attached to
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an electron-

deficient

heteroaromati

c ring.

Application Note: A common impurity is the starting material, 2-chloropyrimidine. If present, look

for a similar doublet/triplet pattern but shifted slightly downfield due to the lack of the electron-

donating methoxy group resonance.

Carbon-13 NMR ( C NMR)
Solvent: CDCl

Decoupling: Proton-decoupled[1]

The symmetry reduces the 5 skeletal carbons to 3 signals, plus the methoxy carbon.
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Assignment
Shift (

, ppm)
Type

Mechanistic
Explanation

C-2 165.2 Quaternary (Cq)

Most Deshielded:

Attached to two

nitrogens and an

oxygen. This is the

ipso-carbon.

C-4, C-6 159.8 CH

Deshielded: Alpha to

nitrogen atoms.

Equivalent due to

symmetry.

C-5 116.5 CH

Upfield Aromatic: Beta

to nitrogens;

experiences less

inductive deshielding.

-OCH 54.8 CH
Methoxy: Standard

region for sp3 carbon

attached to oxygen.

Part 3: Vibrational Spectroscopy (IR)
Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

Infrared analysis is primarily used here for functional group verification (fingerprinting).
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Frequency (cm

)
Vibration Mode Intensity Interpretation

3000 - 3100
C-H Stretch (sp

)
Weak

Aromatic protons on

the pyrimidine ring.

2950 - 2850
C-H Stretch (sp

)
Medium

Methyl group (-CH

) stretches.

1580, 1480 C=N / C=C Stretch Strong

Characteristic

"breathing" modes of

the pyrimidine ring.

1250 - 1300 C-O Stretch Strong

Aryl-alkyl ether

linkage. Critical for

confirming methoxy

attachment.

Part 4: Mass Spectrometry (MS) & Fragmentation
Method: EI (Electron Impact, 70 eV) Molecular Weight: 110.11 g/mol

The fragmentation of methoxypyrimidines follows a specific pathway driven by the stability of

the aromatic ring and the elimination of neutral small molecules.

Key Ion Table
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m/z Ion Identity Mechanism

110
Molecular Ion: The intact

radical cation.

109 Loss of H radical (minor).

80

Base Peak Candidate: Loss of

formaldehyde. This typically

involves a rearrangement

where a hydrogen transfers

from the methyl group to the

ring nitrogen or oxygen,

followed by expulsion of CH

O.

53

Ring cleavage fragments (loss

of HCN from the m/z 80

species).

Diagram 2: Fragmentation Pathway
This diagram visualizes the decomposition of the parent ion.
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Caption: Proposed EI-MS fragmentation pathway involving formaldehyde elimination.

Part 5: Experimental Protocols
As an application scientist, verifying the spectral data requires a clean sample. Below is the

standard protocol for synthesizing and preparing the sample for analysis.
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Synthesis Validation (2-Chloropyrimidine 2-
Methoxypyrimidine)
Reagents: 2-Chloropyrimidine (1 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).

Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.

Solvation: Dissolve 2-chloropyrimidine (e.g., 1.0 g) in 10 mL anhydrous methanol.

Addition: Add sodium methoxide (0.5 M in methanol) dropwise at 0°C. Exothermic reaction.

Reaction: Reflux for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). 2-

Chloropyrimidine is less polar (higher

) than the product.

Workup:

Rotary evaporate methanol.

Resuspend residue in water (10 mL) and extract with Dichloromethane (

mL).

Dry organics over Na

SO

, filter, and concentrate.

Purification: If necessary, recrystallize from Hexanes.

NMR Sample Preparation
Mass: Weigh 5-10 mg of the purified solid.

Solvent: Add 0.6 mL CDCl

(ensure TMS is present for 0.0 ppm reference).
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Filtration: Filter through a small plug of glass wool into the NMR tube to remove inorganic

salts (NaCl) carried over from extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 2-
Methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189612#2-methoxypyrimidine-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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